2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol
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Overview
Description
“2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol” is a chemical compound with the molecular formula C10H13N3OS . It is a derivative of thieno[2,3-d]pyrimidine, a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing a thiophene ring and a pyrimidine ring . The compound also contains an ethyl group and an aminoethanol group attached to the thieno[2,3-d]pyrimidine core .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature. Thieno[2,3-d]pyrimidines, in general, can participate in various chemical reactions due to the presence of multiple reactive sites .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the available literature. The compound has a molecular weight of 237.28 .Scientific Research Applications
Pyridine-Based Heterocycles : The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, showcases the versatility of thieno[2,3-d]pyrimidine derivatives in constructing complex heterocyclic frameworks. These derivatives hold potential for further functionalization and exploration in various scientific research applications, particularly in the development of novel heterocyclic compounds with potential biological activities (El-Kashef et al., 2010).
Fused Heterocyclic Compounds : The study on polyfunctional fused heterocyclic compounds via indene‐1,3‐diones demonstrates the strategic use of thieno[2,3-d]pyrimidine derivatives in synthesizing complex heterocyclic systems. Such compounds are valuable for their potential applications in medicinal chemistry and material science, underscoring the importance of thieno[2,3-d]pyrimidine derivatives in synthesizing novel compounds with diverse functionalities (Hassaneen et al., 2003).
Antibacterial Applications : The development of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines through a one-step synthesis involving aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol highlights the potential antibacterial applications of thieno[2,3-d]pyrimidine derivatives. Some synthesized compounds exhibited significant antibacterial activity, suggesting their utility in designing new antibacterial agents (Deshmukh et al., 2009).
Protecting Group in Peptide Chemistry : The use of 2-(diphenylphosphino)ethyl group as a novel carboxyl-protecting group in peptide chemistry, introduced via esterification with 2-(diphenylphosphino)ethanol, exemplifies the innovative applications of thieno[2,3-d]pyrimidine derivatives in synthetic chemistry. This protecting group facilitates the synthesis of peptides by offering stability under standard synthesis conditions and allowing deprotection under mild conditions, showcasing the derivative's utility in peptide synthesis and modification (Chantreux et al., 1984).
Future Directions
The future directions for research on “2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Thieno[2,3-d]pyrimidines are of interest in medicinal chemistry due to their diverse pharmacological properties .
Mechanism of Action
Target of Action
The primary targets of the compound 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment. Specific details about how these factors influence the action of this compound are currently lacking .
Properties
IUPAC Name |
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-7-5-8-9(11-3-4-14)12-6-13-10(8)15-7/h5-6,14H,2-4H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBXQKQDEKSHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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